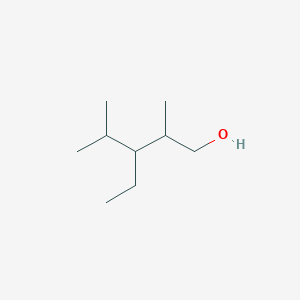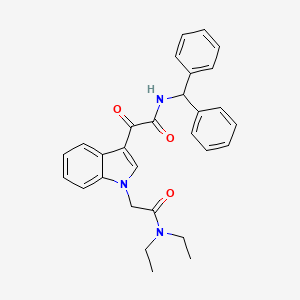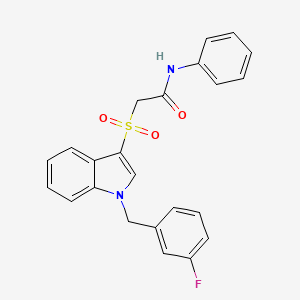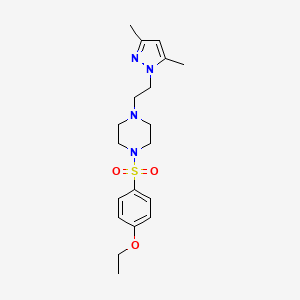![molecular formula C18H15ClN4O B2423929 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea CAS No. 2034436-24-1](/img/structure/B2423929.png)
1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-([2,3’-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea” is a urea derivative. Urea is an organic compound that plays a crucial role in many biological processes, particularly in nitrogen excretion . The compound also contains a bipyridine and a chlorophenyl group, which are common structures in many organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the urea core structure (NH2-CO-NH2), with the bipyridine and chlorophenyl groups attached at the appropriate positions .Chemical Reactions Analysis
Urea compounds, including this one, can participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can also undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, urea is highly soluble in water due to its polar nature .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and chemical properties of compounds similar to 1-([2,3'-Bipyridin]-5-ylmethyl)-3-(2-chlorophenyl)urea, exploring their potential as intermediates for anticancer drugs and their behavior in complexation and unfolding processes. For instance, studies have demonstrated methods for synthesizing related heterocyclic ureas with high yield and purity, highlighting their importance in medicinal chemistry and drug development (Zhang et al., 2019). Another study explored the complexation-induced unfolding of similar heterocyclic ureas, suggesting their potential use in self-assembly and mimicking biological processes (Corbin et al., 2001).
Material Science Applications
In material science, research on related compounds has investigated their use as luminescent agents for biological imaging, specifically targeting mitochondria (Amoroso et al., 2008). This highlights the potential of this compound derivatives in the development of new imaging tools for biological research.
Biological Studies
Research has also explored the biological activity of similar urea derivatives, such as their role in inhibiting chitin synthesis in insects, pointing towards their use in developing new insecticides with unique modes of action (Mulder & Gijswijt, 1973). Another study synthesized and evaluated the antitumor activities of novel thiazolyl urea derivatives, suggesting the therapeutic potential of these compounds in cancer treatment (Ling et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(2-chlorophenyl)-3-[(6-pyridin-3-ylpyridin-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O/c19-15-5-1-2-6-17(15)23-18(24)22-11-13-7-8-16(21-10-13)14-4-3-9-20-12-14/h1-10,12H,11H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZADNLXUAWIAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![14-Butyl-5,6,8,9-tetrahydro-7-phenyl-dibenz[c,h]acridinium perchlorate](/img/structure/B2423850.png)




![N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide](/img/structure/B2423856.png)

![7-(2-chloro-6-fluorobenzyl)-8-[(2,6-dimethylmorpholin-4-yl)methyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2423860.png)
![2-chloro-N-[4-(2-thienyl)-2-pyrimidinyl]benzenecarboxamide](/img/structure/B2423861.png)
![N-(4-ethoxyphenyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2423865.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{N-[(furan-2-yl)methyl]-1-[2-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2423866.png)

